molecular formula C26H21Cl2N3 B2828165 1-(4-tert-butylphenyl)-6,8-dichloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-77-8

1-(4-tert-butylphenyl)-6,8-dichloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2828165
CAS RN: 901265-77-8
M. Wt: 446.38
InChI Key: MXPSVCFHTPZXDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-tert-butylphenyl)-6,8-dichloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a type of heterocyclic compound . The molecule also has a 4-tert-butylphenyl group attached, which is a type of phenyl group with a tert-butyl substituent .


Synthesis Analysis

While specific synthesis methods for this exact compound were not found, quinoline derivatives can generally be synthesized from α,β-unsaturated aldehydes . The synthesis of (4-tert-butylphenyl)ethanone illustrates the sequential use of alkylation and acylation reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. For example, 4-tert-Butylphenol, a related compound, is an organic compound with the formula (CH3)3CC6H4OH .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 4-tert-Butylphenol is a white solid with a distinct phenolic odor and it dissolves in basic water .

Scientific Research Applications

Chemical and Molecular Structures

  • Reactions and Structures : Hydrazone derivatives, including those from the pyrazolo[3,4-b]quinoline class, have been observed to exhibit a range of biological activities. Pyrazolo[3,4-b]quinoline derivatives specifically show antimicrobial and antiviral activities. Research demonstrates the molecular and supramolecular structures of these derivatives through various reactions, highlighting their potential value in scientific research (Kumara et al., 2016).

Synthetic Methods and Chemical Reactivity

  • Synthesis and Multicomponent Condensations : Research on the tuning of chemo- and regioselectivities in multicomponent condensations involving pyrazoloquinoline derivatives has been conducted. This includes the synthesis of hexahydro-1H-pyrazolo[3,4-b]quinolin-5-ones, among other compounds. These studies are significant for understanding the chemical reactivity and synthesis methods of these derivatives (Chebanov et al., 2008).

Biological Activities and Potential Applications

  • Antimicrobial Activity : The synthesis and evaluation of novel pyrazolo[3,4-b]quinoline derivatives have shown promising results in antimicrobial activities. These studies are crucial for exploring the therapeutic potential of these compounds in combating various microbial infections (El-Sayed & Aboul‐Enein, 2001).

  • Potential in Drug Discovery : Research involving quinoxaline derivatives, which are closely related to pyrazoloquinoline, indicates their utility in pharmaceutical applications. These derivatives, including isoxazolequinoxaline, have been synthesized and analyzed for properties like crystal structure and potential as anti-cancer drugs (Abad et al., 2021).

  • Pharmacological Assessment : Synthesis and pharmacological assessment of pyrazolo[3,4-b]quinoline and related derivatives have been reported. These compounds, particularly tacrine analogues, have been evaluated for activities like acetylcholinesterase inhibition, offering insights into their potential pharmaceutical applications (Silva et al., 2011).

Material Science and Engineering Applications

  • Optical and Electronic Properties : Studies on pyrazolo[3,4-b]quinoline derivatives have revealed their efficiency as organic fluorescent materials, suitable for applications in light-emitting devices. This research contributes to the understanding of the material science aspects of these compounds (Mu et al., 2010).

  • Corrosion Inhibition : Research involving quinoxaline derivatives for corrosion inhibition in acidic mediums has been conducted. This suggests potential industrial applications of pyrazoloquinoline derivatives in protecting materials like steel from corrosion (Saraswat & Yadav, 2020).

Safety and Hazards

The safety and hazards would depend on the exact structure of the compound. For example, 4-tert-Butylphenol is considered hazardous by the 2012 OSHA Hazard Communication Standard and causes skin irritation, serious eye damage, and is suspected of damaging fertility .

Future Directions

The future directions for research on this compound would depend on its specific properties and potential applications. Quinoline derivatives are a topic of ongoing research due to their diverse biological activities and potential as pharmaceuticals .

properties

IUPAC Name

1-(4-tert-butylphenyl)-6,8-dichloro-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21Cl2N3/c1-26(2,3)17-9-11-19(12-10-17)31-25-20-13-18(27)14-22(28)24(20)29-15-21(25)23(30-31)16-7-5-4-6-8-16/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPSVCFHTPZXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=CC=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.